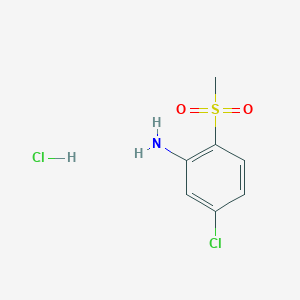

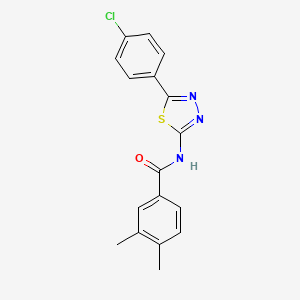

![molecular formula C21H17N3O3 B2992844 2-(5-(吡啶-3-基)-5,10b-二氢-1H-苯并[e]吡唑并[1,5-c][1,3]恶嗪-2-基)苯-1,4-二醇 CAS No. 899984-93-1](/img/structure/B2992844.png)

2-(5-(吡啶-3-基)-5,10b-二氢-1H-苯并[e]吡唑并[1,5-c][1,3]恶嗪-2-基)苯-1,4-二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives involves the coupling of intermediates with ethoxycarbonylphenyl-boronic acid through Suzuki reaction . The intermediate is then coupled with 2,5-difluorobenzyl through Miyaura borylation reaction and Suzuki reaction in sequence in one pot .Molecular Structure Analysis

The molecular structure of similar compounds has been studied extensively. For example, the crystallographic data for a related compound was deposited at the Cambridge Crystallographic Data Centre . The data included information about the unit cell parameters, the number of reflections, and the residual electron density peaks .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives involved a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, compound C03, a pyrazolo[3,4-b]pyridine derivative, possessed good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 .科学研究应用

Cancer Therapeutics

Compounds with similar structures have been investigated for their potential as CDK2 inhibitors . CDK2 is a critical protein involved in cell cycle regulation, and its inhibition can halt the proliferation of cancer cells. Derivatives of this compound class have shown significant cytotoxic activities against various cancer cell lines, including breast and colorectal cancers .

Anticancer Activity Enhancement

The pyrazolo[3,4-b]pyridine derivatives, which are structurally related to the compound , have been synthesized and evaluated for their activity to inhibit TRKA . TRKA is associated with cell proliferation and differentiation, and its inhibition is crucial in cancer treatment. These derivatives have shown potential in enhancing the efficacy of cancer therapeutics.

Biochemical Research

In biochemical research, similar compounds have been used to study the TRKs (tropomyosin receptor kinases), which are important for understanding cell proliferation, differentiation, and survival . The insights gained from such studies can lead to the development of new cancer treatments.

Pharmacological Applications

The compound’s framework is found in molecules that have shown a range of pharmacological activities, including antibacterial, anti-inflammatory, and antitumor effects . This suggests that the compound could be a valuable synthon in the development of new drugs with these properties.

Chemical Research

Derivatives of this compound have been explored as potential inhibitors of nucleotide pyrophosphatase , an enzyme involved in various pathological disorders. Inhibiting this enzyme can be beneficial in treating diseases like osteoarthritis and type 2 diabetes.

Antifibrotic Activity

Compounds with similar structures have demonstrated better anti-fibrotic activity than some existing medications on certain cell lines . This indicates a potential application in treating fibrotic diseases.

未来方向

属性

IUPAC Name |

2-(5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)benzene-1,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3/c25-14-7-8-19(26)16(10-14)17-11-18-15-5-1-2-6-20(15)27-21(24(18)23-17)13-4-3-9-22-12-13/h1-10,12,18,21,25-26H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELCPNMSNQTBDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3=CC=CC=C3OC(N2N=C1C4=C(C=CC(=C4)O)O)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

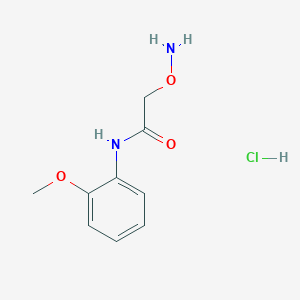

![3-isopentyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2992763.png)

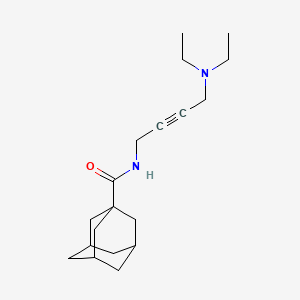

![2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2992768.png)

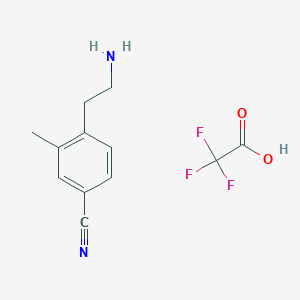

![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-2,2-dimethyl-5-oxopyrrolidine-3-carboxamide;hydrochloride](/img/structure/B2992769.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(dimethylamino)benzamide](/img/structure/B2992772.png)

![2-(4-chloro-2-methylphenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2992774.png)

![ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate](/img/structure/B2992778.png)